Boc-L-酪氨醇(2,6-二氯苯甲基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

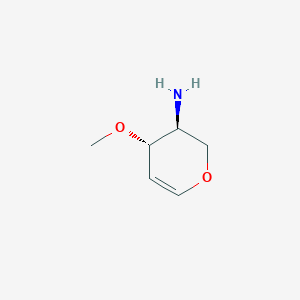

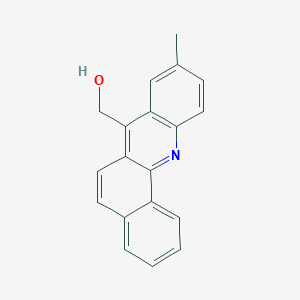

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) represents a class of synthetic derivatives of the amino acid tyrosine, often utilized in peptide synthesis and medicinal chemistry for their unique properties. These compounds serve as building blocks in the design of peptide-based drugs and biomolecules, where modifications in the tyrosine structure can significantly alter the biological activity and pharmacological profile of the resulting compounds.

Synthesis Analysis

Synthesis of Boc-protected tyrosine derivatives involves advanced organic synthesis techniques, including palladium-catalyzed C-H functionalization and microwave-assisted Negishi coupling. These methods provide efficient routes to various tyrosine derivatives, enabling the introduction of specific functional groups that enhance the molecule's chemical and biological properties (Wang et al., 2017).

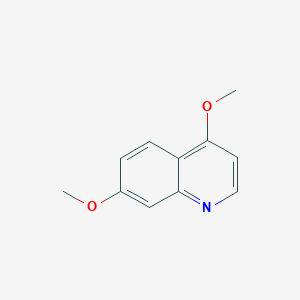

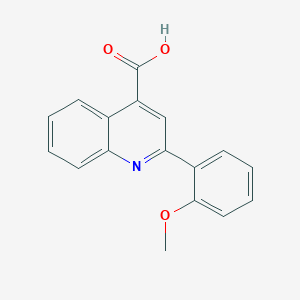

Molecular Structure Analysis

The molecular structure of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) and its derivatives is characterized by specific modifications at the aromatic ring and the presence of protective groups. These modifications are crucial for the molecule's reactivity and its interaction with biological targets. The structure-function relationship in these molecules plays a significant role in their application in drug design and synthesis.

Chemical Reactions and Properties

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) derivatives undergo various chemical reactions, including coupling reactions for peptide synthesis and modifications of the phenolic hydroxyl group. The presence of protective groups such as Boc (tert-butoxycarbonyl) allows for selective reactions at other functional sites without affecting the amino acid's integrity (Cai, He, & Ma, 2006).

科学研究应用

Boc-2',6'-二甲基-l-酪氨酸及其衍生物的快速合成

一项研究重点介绍了 Boc-2',6'-二甲基-l-酪氨酸及其衍生物的快速合成,用于掺入阿片肽模拟物中。该合成方法利用微波辅助的 Negishi 偶联,对于创建非天然酪氨酸衍生物至关重要,其中一些以前尚未在阿片配体中研究过。这种方法促进了具有潜在更高效力的合成阿片配体的开发 (Bender 等,2015)。

通过区域选择性氟脱锡合成 2-[18F]氟-L-酪氨酸

关于通过受保护的 2-三烷基锡基酪氨酸衍生物的区域选择性氟脱锡合成 2-[18F]氟-L-酪氨酸的研究表明了使用正电子发射断层扫描技术对体内蛋白质代谢进行成像的潜力。这种方法提供了一个简便且可自动化的过程,表明该化合物在医学成像中的用途 (Hess 等,2002)。

酪氨酸和其他酚类氨基酸的叔丁氧羰基化

已经探索了酪氨酸和其他酚类氨基酸的叔丁氧羰基化,详细介绍了获得 N-叔丁氧羰基 (Boc) 衍生物的方法。这一过程对于合成具有特定功能和保护策略的肽和氨基酸衍生物非常重要 (Pozdnev,2004)。

N,N'-二Boc-二酪氨酸的大规模生产

一项关于通过 HRP 催化的 N-Boc-L-酪氨酸氧化大规模生产 N,N'-二Boc-二酪氨酸的研究,引入了一种制备二酪氨酸(氧化蛋白损伤的生物标志物)的有效方法。该方法允许简单的单步色谱纯化,展示了合成用于生物分析应用的衍生物的实用性 (Lee 等,2011)。

酶促交联肽-聚(L-赖氨酸)偶联物的合成

具有 N-ε-取代四肽的聚(L-赖氨酸)的合成展示了酶促交联系统在生物技术和材料科学中的潜在应用。这项工作说明了酪氨酸衍生物在设计生物启发材料和酶介导的交联过程中的多功能性 (Tonegawa 等,2004)。

作用机制

Target of Action

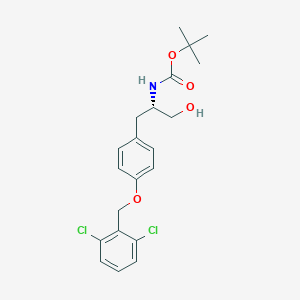

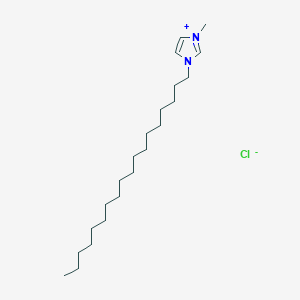

Boc-L-Tyrosinol(2,6-di-Cl-Bzl), also known as BOC-L-TYR(2,6-CL2-BZL)-OL, is a biochemical used in proteomics research

Mode of Action

It is known that the compound is used in the synthesis of peptides . The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. In the context of peptide synthesis, the Boc group prevents unwanted peptide bond formation.

Action Environment

The action of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is influenced by the conditions of the reaction it is used in. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability. It is typically stored below +30°C .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVUJZJBKATBB-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450282 |

Source

|

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

CAS RN |

169393-62-8 |

Source

|

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)